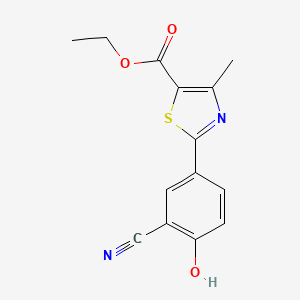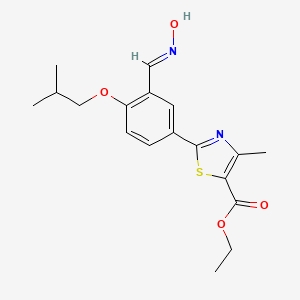
Ipratropium Bromide Impurity E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ipratropium Bromide Impurity E, chemically known as (1R,3r,5S)-8-(1-Methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate, is a related substance found in the pharmaceutical compound Ipratropium Bromide. This impurity is often monitored and analyzed during the production and quality control of Ipratropium Bromide to ensure the purity and efficacy of the final product .
Métodos De Preparación
The synthesis of Ipratropium Bromide Impurity E involves several steps, typically starting from tropic acid derivatives. The synthetic route includes esterification and subsequent reactions to introduce the azabicyclo structure. The reaction conditions often involve the use of organic solvents like methanol and ethanol, with temperature control being crucial to ensure the desired product formation .
Industrial production methods for this compound are similar to those used for the main compound, Ipratropium Bromide. These methods include high-performance liquid chromatography (HPLC) for separation and purification, ensuring that the impurity levels are within acceptable limits .
Análisis De Reacciones Químicas
Ipratropium Bromide Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ipratropium Bromide Impurity E has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Ipratropium Bromide.
Biology: The compound is studied for its biological activity and potential effects on various biological systems.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of Ipratropium Bromide, contributing to the development of safer and more effective medications.
Mecanismo De Acción
The mechanism of action of Ipratropium Bromide Impurity E is closely related to that of Ipratropium Bromide. It acts as an anticholinergic agent, inhibiting the action of acetylcholine on muscarinic receptors in the bronchial smooth muscle. This leads to bronchodilation and relief from bronchospasm. The molecular targets involved include muscarinic receptors, particularly the M3 subtype, which are responsible for smooth muscle contraction in the airways .
Comparación Con Compuestos Similares
Ipratropium Bromide Impurity E can be compared with other related compounds, such as:
Ipratropium Bromide Impurity A: N-Isopropylnortropine Methobromide
Ipratropium Bromide Impurity B: 8-Anti-Ipratropium Bromide
Ipratropium Bromide Impurity C: DL-Tropic acid
Ipratropium Bromide Impurity D: Atropic Acid
The uniqueness of this compound lies in its specific chemical structure and the particular reactions it undergoes. This impurity is specifically monitored due to its potential impact on the overall quality and efficacy of Ipratropium Bromide formulations .
Propiedades
Número CAS |
183626-76-8 |
|---|---|
Fórmula molecular |
C19H27NO3 |
Peso molecular |
317.43 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
3-Hydroxy-2-phenyl-propionic acid 8-isopropyl-8-aza-bicyclo[3.2.1]oct-3-yl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



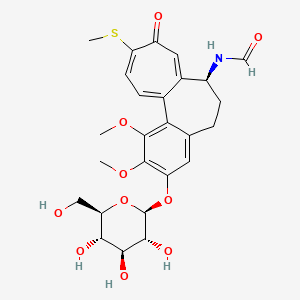

![(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione](/img/structure/B602043.png)
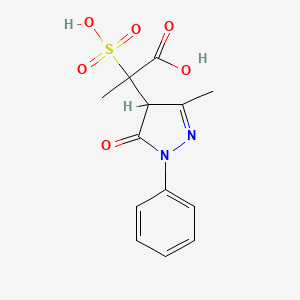
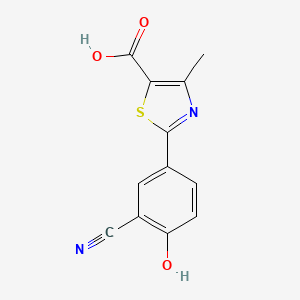
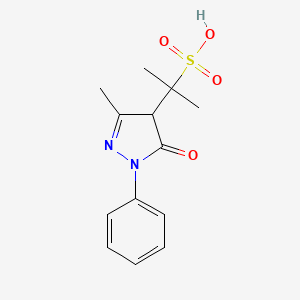
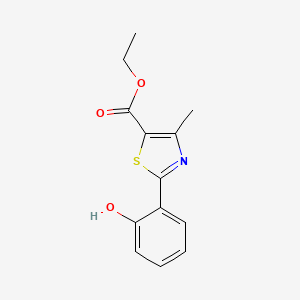
![2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid](/img/structure/B602053.png)
